N-(4-methoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic organic compound that belongs to the class of benzodioxepines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a benzodioxepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves the condensation of 4-methoxyaniline with 8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid. The reaction is carried out under acidic conditions, often using a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the amide bond. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of N-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide.
Reduction: Formation of N-(4-methoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets, such as enzymes and receptors involved in disease pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide: This compound shares the methoxyphenyl group and has been studied for its potential as an EGFR and VEGFR-2 inhibitor.
N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: This compound contains a methoxyphenyl group and a triazole ring, and it has been investigated for its biological activities.
Uniqueness
N-(4-methoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its benzodioxepine ring system, which imparts specific electronic and steric properties that influence its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C18H19NO4 |
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Molecular Weight |
313.3 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C18H19NO4/c1-12-10-16-17(23-9-3-8-22-16)11-15(12)18(20)19-13-4-6-14(21-2)7-5-13/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,20) |
InChI Key |
FRCLWVFPQMIEOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)NC3=CC=C(C=C3)OC)OCCCO2 |
Origin of Product |
United States |
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